5-Ethoxy-2,2-dimethylpentanenitrile
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Overview
Description
5-Ethoxy-2,2-dimethylpentanenitrile is an organic compound characterized by the presence of an ethoxy group, two methyl groups, and a nitrile group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethylpentanenitrile can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution reaction between an alkyl halide and sodium cyanide.
Dehydration of Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the nitrile group can yield the corresponding carboxylic acid or amide.
Grignard Reaction: Reaction with Grignard reagents can form ketones or other derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (HCl) or base (NaOH) under reflux conditions.
Reduction: Carried out using LiAlH₄ in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Grignard Reaction: Involves the use of organomagnesium halides (Grignard reagents) in anhydrous ether or THF.
Major Products
Hydrolysis: Produces carboxylic acids or amides.
Reduction: Yields primary amines.
Grignard Reaction: Forms ketones or other derivatives depending on the Grignard reagent used.
Scientific Research Applications
5-Ethoxy-2,2-dimethylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2,2-dimethylpentanenitrile depends on its specific application and the target molecules involved. . The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Ethoxy-2,2-dimethylpentan-1-ol: Similar structure but with a hydroxyl group instead of a nitrile group.
5-Ethoxy-2,2-dimethylpentanamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
5-Ethoxy-2,2-dimethylpentanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs with hydroxyl or amide groups. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
90949-84-1 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
5-ethoxy-2,2-dimethylpentanenitrile |
InChI |
InChI=1S/C9H17NO/c1-4-11-7-5-6-9(2,3)8-10/h4-7H2,1-3H3 |
InChI Key |
CUQSTQIFQGPQSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCC(C)(C)C#N |
Origin of Product |
United States |
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